Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 1630096-63-7
VCID: VC2732789
InChI: InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
SMILES: CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

CAS No.: 1630096-63-7

Cat. No.: VC2732789

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate - 1630096-63-7

Specification

CAS No. 1630096-63-7
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Standard InChI InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
Standard InChI Key KWAUUVCWNJQLCT-UHFFFAOYSA-N
SMILES CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC

Introduction

Structural Characteristics

The compound’s structure integrates three key functional groups:

Functional GroupPositionRole
Acetamido (CH₃CONH-)Propanoate backbone (C-2)Hydrogen bonding, enzymatic interactions
4-(4-Methylpiperazin-1-yl)phenylPropanoate backbone (C-3)Piperazine-mediated receptor binding
Methyl ester (-COOCH₃)Propanoate backbone (C-1)Ester hydrolysis, metabolic stability

This arrangement enables interactions with biological targets, particularly enzymes and receptors involving piperazine or acetamide motifs .

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Acetamido Group Formation: Reaction of aniline derivatives with acetic anhydride under controlled conditions.

  • Piperazine Ring Incorporation: Nucleophilic substitution or coupling reactions using 4-(4-methylpiperazin-1-yl)aniline intermediates.

  • Esterification: Final methylation to introduce the methyl ester group .

While exact industrial protocols are undisclosed, laboratory-scale synthesis often employs optimized nucleophilic substitution or coupling strategies to ensure high purity.

Research Findings and Applications

Biochemical Interactions

The compound’s structural features suggest potential interactions with:

  • Proteases: The acetamido group may mimic natural substrates.

  • Kinases: Piperazine motifs are common in kinase inhibitors.

  • Membrane Receptors: The phenyl-piperazine system could mediate receptor-ligand binding.

Structural Analogues and Comparative Analysis

A comparison with related compounds highlights its unique properties:

CompoundKey Structural DifferenceImpact on Reactivity
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (CAS 1622059-69-1)Double bond in propanoate backboneEnhanced electrophilicity, altered metabolic stability
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideAmide instead of esterReduced hydrolytic stability, distinct binding profile
Hazard CodeRisk PhrasePrecautionary Statement
H302Harmful if swallowedP261 (Avoid breathing dust)
H312Harmful in contact with skinP264 (Wash hands thoroughly)
H332Harmful if inhaledP270 (Do not eat, drink, or smoke)

The compound is classified as a Warning substance under GHS regulations.

Future Directions

While current research is limited, the compound’s design suggests potential utility in:

  • Drug Development: As a scaffold for kinase or protease inhibitors.

  • Material Science: As a precursor for functional polymers or ligands.

Further studies are required to validate its biochemical and pharmacological profiles .

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